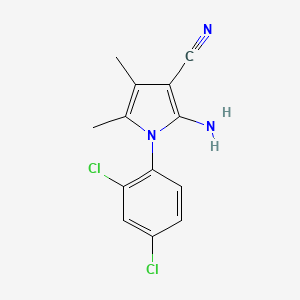
2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with amino, dichlorophenyl, dimethyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with suitable amines and nitriles in the presence of catalysts can yield the desired pyrrole derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(2,4-dichlorophenyl)ethanone
- 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-Amino-1-(2,4-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibits unique structural features, such as the presence of a pyrrole ring and specific substituents
Propiedades
Fórmula molecular |
C13H11Cl2N3 |
|---|---|
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
2-amino-1-(2,4-dichlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11Cl2N3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(14)5-11(12)15/h3-5H,17H2,1-2H3 |
Clave InChI |
QLANLXLNAGCLNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


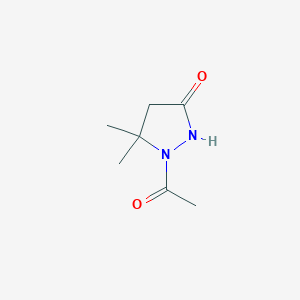
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
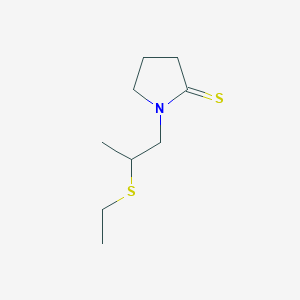
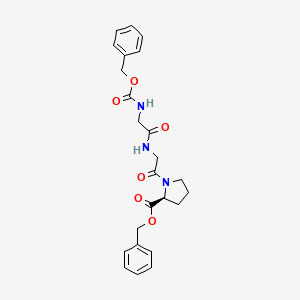

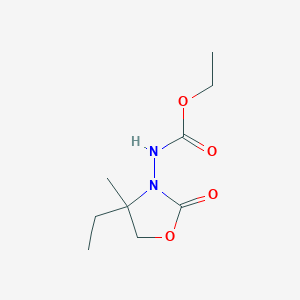

![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)

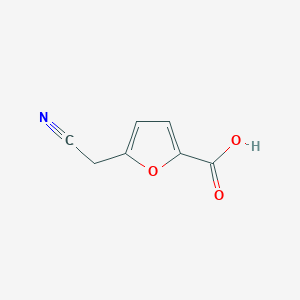
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-](/img/structure/B12868916.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
